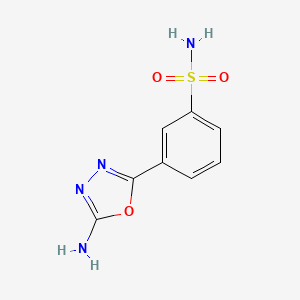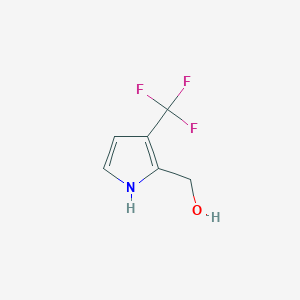
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of a trifluoromethylated pyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated aldehydes or acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity, providing insights into drug design and development.
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: In industrial applications, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can be used in the production of specialty chemicals and advanced materials, contributing to innovations in various sectors.
Wirkmechanismus
The mechanism by which (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (3-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)pyridine-2-yl)methanol
- (3-(Trifluoromethyl)benzyl)methanol
Comparison: Compared to these similar compounds, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C6H6F3NO |
|---|---|
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-2-10-5(4)3-11/h1-2,10-11H,3H2 |
InChI-Schlüssel |
TYXLSLUROCOHFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1C(F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


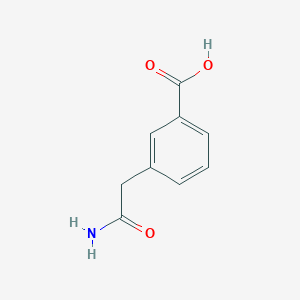

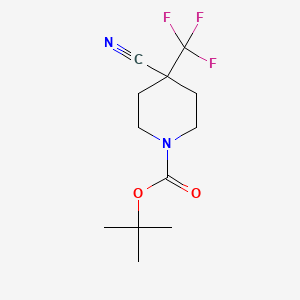
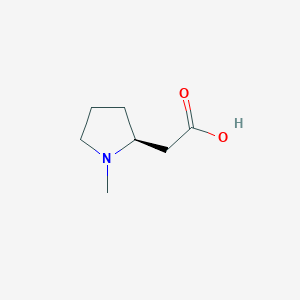
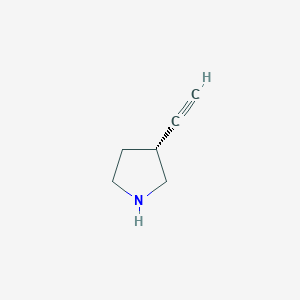
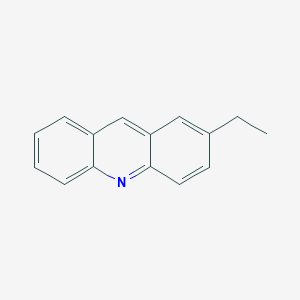
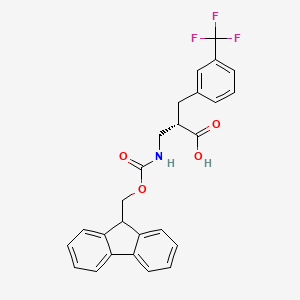
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)

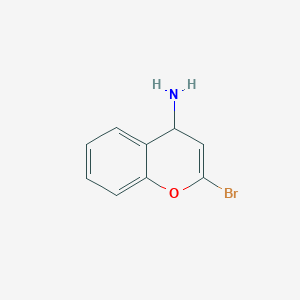
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
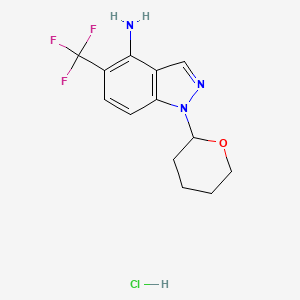
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
